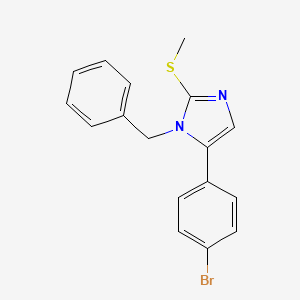

1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-5-(4-bromophenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-21-17-19-11-16(14-7-9-15(18)10-8-14)20(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCBHNIVPULHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reactions via the Debus-Radziszewski Pathway

The Debus-Radziszewski reaction, involving a 1,2-diketone, an aldehyde, and an ammonia source, is a classical route to trisubstituted imidazoles. For 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole, this method can be adapted by substituting the aldehyde with 4-bromobenzaldehyde and introducing sulfur-based reagents for methylthio group installation.

A modified protocol using urea-hydrogen peroxide (UHP) as a catalyst in ethanol under reflux achieves cyclization with high efficiency. For example, reacting benzil (1,2-diphenylethanedione) with 4-bromobenzaldehyde and ammonium acetate in the presence of UHP yields a 2,4,5-trisubstituted imidazole intermediate. Subsequent functionalization steps introduce the benzyl and methylthio groups (Table 1).

Table 1: Optimization of Multicomponent Reaction Conditions for Imidazole Core Synthesis

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil, 4-bromobenzaldehyde, NH₄OAc | UHP (10 mol%) | EtOH | 78 (reflux) | 85–92 |

Introduction of the Benzyl Group

The benzyl moiety is typically introduced via nucleophilic substitution or alkylation. A benchmark method involves treating a pre-formed imidazole with benzyl bromide in the presence of a base.

Alkylation of Imidazole Intermediates

In a representative procedure, 4-formyl-2-methylimidazole reacts with benzyl bromide in DMF using potassium carbonate as a base, achieving near-quantitative benzylation at the N1 position. For the target compound, this method can be applied to a 5-(4-bromophenyl)-2-(methylthio)imidazole intermediate (Table 2).

Table 2: Benzylation Reaction Parameters

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|---|---|

| 5-(4-Bromophenyl)-2-(methylthio)-1H-imidazole | Benzyl bromide | K₂CO₃ | DMF | 0 → 20 | 95–99 |

Installation of the Methylthio Group

The methylthio (-SMe) group at position 2 is critical for the compound’s bioactivity. Two strategies prevail: direct thiolation and post-cyclization substitution .

Thiolation During Cyclization

Incorporating thiourea or thioamide precursors into the multicomponent reaction allows in situ generation of thiolated imidazoles. For example, substituting ammonium acetate with methylthioamine in the Debus-Radziszewski reaction introduces the -SMe group at position 2. However, this approach often requires stringent conditions to avoid sulfur oxidation.

Post-Synthesis Thioalkylation

A more reliable method involves reacting a 2-chloroimidazole intermediate with sodium thiomethoxide (NaSMe). This SN2 displacement proceeds efficiently in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C).

Integrated Synthetic Pathways

Combining the above strategies, two viable routes emerge:

Route A: Multicomponent → Benzylation → Thiolation

- Multicomponent Reaction: Benzil, 4-bromobenzaldehyde, and methylthioamine react under UHP catalysis to form 5-(4-bromophenyl)-2-(methylthio)-1H-imidazole.

- Benzylation: The imidazole is treated with benzyl bromide/K₂CO₃ in DMF to afford the N1-benzyl derivative.

- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the final product.

Route B: Stepwise Cyclization with Pre-Functionalized Components

- Synthesis of 4-Bromophenyl-Substituted Diketone: 4-Bromophenylglyoxal is prepared via oxidation of 4-bromoacetophenone.

- Cyclocondensation: The diketone reacts with benzylamine and methylthioacetic acid to form the imidazole core.

- Oxidative Aromatization: MnO₂-mediated oxidation ensures full conjugation of the heterocycle.

Optimization and Challenges

Regioselectivity Control

The position of substituents is highly sensitive to reaction conditions. For instance, UHP-catalyzed reactions favor 2,4,5-trisubstitution, while electrochemical methods may alter regioselectivity due to intermediate tautomerization.

Byproduct Formation

Common byproducts include:

- Diimidazoles: From over-alkylation during benzylation.

- Sulfur-Oxidized Derivatives: Mitigated by conducting thiolation under inert atmosphere.

Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl-H), 2.45 (s, 3H, SMe).

- HRMS: m/z calculated for C₁₇H₁₄BrN₂S [M+H]⁺: 373.0124, found: 373.0121.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl-substituted imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole

- Molecular Formula : C18H18BrN2S

- Molecular Weight : 396.32 g/mol

- CAS Number : 1207010-31-8

The compound features an imidazole ring substituted with a benzyl group, a bromophenyl group, and a methylthio group, which may influence its biological properties and reactivity.

Research indicates that compounds containing imidazole rings exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole have been explored in various studies.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. For instance:

- In one study, derivatives similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects.

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented:

- Certain studies have demonstrated that similar compounds can inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

- Structural modifications have led to significant cytotoxicity with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Activity

Imidazoles are also recognized for their anti-inflammatory properties:

- Research has indicated that some derivatives can inhibit pro-inflammatory pathways such as NF-kB signaling.

- The specific mechanisms by which this compound exerts its anti-inflammatory effects require further elucidation.

Research Findings and Case Studies

Numerous studies have explored the biological activity of imidazole derivatives:

| Study | Findings |

|---|---|

| Sharma et al. (2017) | Reported that certain benzimidazole derivatives exhibited analgesic activity with a significant reduction in edema compared to standard drugs. |

| Rathore et al. (2017) | Synthesized imidazole derivatives showing promising anti-inflammatory effects compared to standard treatments like indomethacin. |

| Chikkula and Sundararajan (2017) | Demonstrated notable analgesic activity for certain compounds at varying doses. |

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and methylthio groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is characterized by several functional groups that contribute to its biological activity. The synthesis typically involves multiple steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Bromophenyl Group : A Suzuki coupling reaction between a bromobenzene derivative and a boronic acid is commonly used.

- Attachment of the Benzyl Group : Introduced via a nucleophilic substitution reaction using benzyl chloride.

- Addition of the Methylthio Group : Accomplished through a thiolation reaction using methylthiol or a suitable thiolating agent.

Antimicrobial Properties

Research indicates that 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole exhibits significant antimicrobial activity. Studies have shown that compounds with imidazole structures can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Activity

The compound's anticancer potential has also been a focus of research. In vitro studies suggest that it may induce apoptosis in cancer cells by interfering with specific signaling pathways. For example, compounds based on imidazole scaffolds have shown efficacy against several cancer types, including breast and liver cancers . The presence of bromophenyl and methylthio groups enhances binding affinity to molecular targets involved in cancer progression.

The mechanism by which 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. The unique combination of functional groups allows for enhanced reactivity and specificity towards these targets, which can modulate biochemical pathways crucial for microbial survival and cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole:

- Study on Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial properties against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial activity .

- Anticancer Activity Assessment : A study evaluating the anticancer properties of imidazole derivatives found that specific compounds significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) in vitro, highlighting their potential as therapeutic agents against cancer .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.